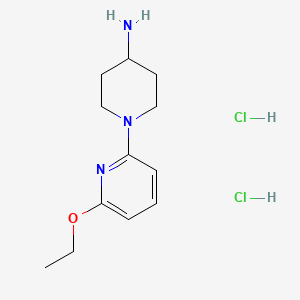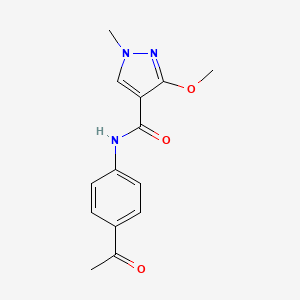
N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone . Another study reported the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined using spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” are not available, related compounds have been studied. For instance, a Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide has been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and its derivatives focuses on their synthesis, chemical properties, and potential applications in various fields. The synthesis and characterization of these compounds often serve as a foundation for exploring their biological activities and potential as pharmaceutical agents.
Synthesis Techniques : The development of novel synthesis methods for pyrazole derivatives has been a topic of interest. For example, Hassan et al. (2014) described the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan, T. Hafez, & S. A. Osman, 2014).
Chemical Properties and Structural Analysis : Investigations into the chemical properties and structural analysis of pyrazole derivatives have led to insights into their reactivity and potential applications. For instance, Velikorodov et al. (2013) explored the condensation of methyl N-(4-acetylphenyl)carbamate with aromatic aldehydes, leading to the formation of chalcones, which are precursors to various heterocyclic structures (Velikorodov, V. A. Ionova, & S. I. Temirbulatova, 2013).
Potential Biological Activities
Research into the biological activities of N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives has highlighted their potential in various therapeutic areas.
Antimicrobial and Antitubercular Activities : Some derivatives have been evaluated for their antimicrobial and antitubercular properties. Amaroju et al. (2017) synthesized pyrazolo[4,3-c]pyridine carboxamides and tested them for antitubercular activity against Mycobacterium tuberculosis, identifying compounds with promising activity profiles (Amaroju et al., 2017).
Anticancer Activities : The cytotoxic effects of pyrazole derivatives against cancer cell lines have also been a focus. Hassan et al. (2015) reported on the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, providing insights into their potential as cancer therapeutics (Hassan, T. Hafez, & S. A. Osman, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9(18)10-4-6-11(7-5-10)15-13(19)12-8-17(2)16-14(12)20-3/h4-8H,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINUBXPELZCIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B2626935.png)
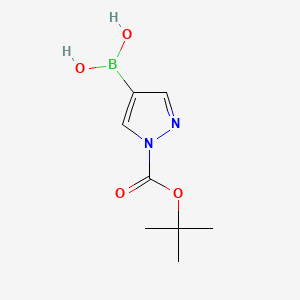
![Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2626938.png)
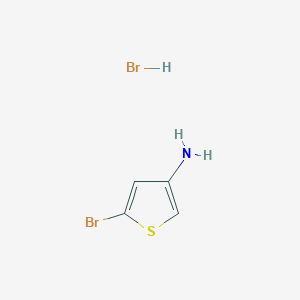
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2626941.png)
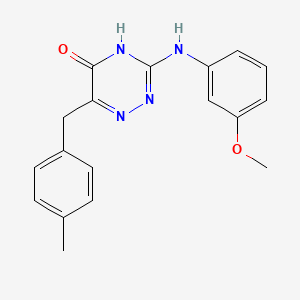
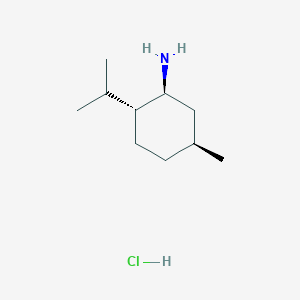
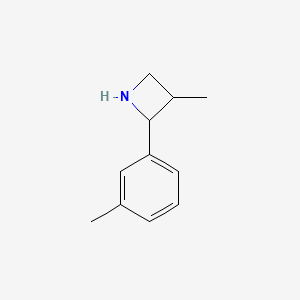
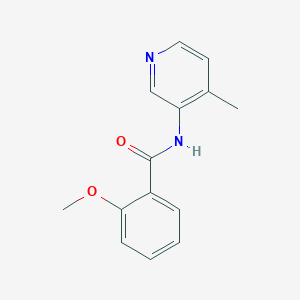
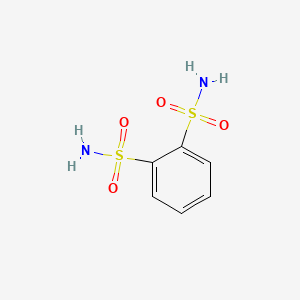
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)
